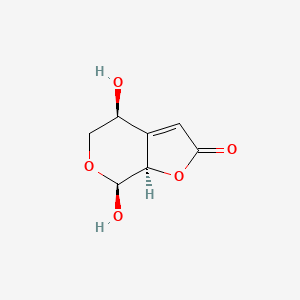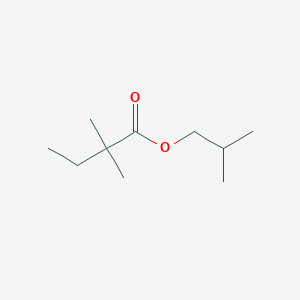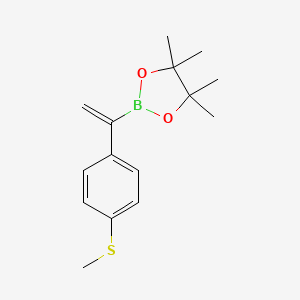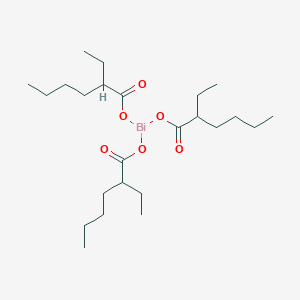
1,1',1''-Bismuthinetriyltris(oxy)tris(2-ethylhexan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth 2-ethylhexanoate: is an organometallic compound with the chemical formula C24H45BiO6 . It is a pale yellow to brown viscous liquid that is primarily used as an industrial lubricant, desiccant, and catalyst in various chemical reactions . This compound is also known for its applications in the synthesis of urethane foam, urethane coatings, and other urethane products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of bismuth nitrate with 2-ethylhexanoic acid in the presence of N,N’-dibutylurea . Another method includes the addition of 2-ethylhexanamide to an acidic aqueous solution of bismuth nitrate . These reactions typically require controlled pH conditions to prevent the precipitation of insoluble bismuth hydroxide .
Industrial Production Methods: In industrial settings, bismuth 2-ethylhexanoate is often produced using an electrolytic process. This involves the reaction of bismuth metal with 2-ethylhexanoic acid in the presence of a low-weight aliphatic alcohol and an electroconductive additive under the action of electric current . The reaction is carried out in an electrolyzer, where an ion exchange membrane divides the anode and cathode compartments .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide.
Reduction: It can be reduced to elemental bismuth.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like chloride or acetate can be used in substitution reactions.
Major Products:
Oxidation: Bismuth oxide.
Reduction: Elemental bismuth.
Substitution: Bismuth chloride or bismuth acetate, depending on the substituting ligand.
Applications De Recherche Scientifique
Chemistry: Bismuth 2-ethylhexanoate is widely used as a catalyst in the polymerization of urethane products . It is also employed in the synthesis of biomedical polyesters due to its nontoxic nature .
Biology and Medicine: In the biomedical field, bismuth 2-ethylhexanoate is used as a catalyst for the ring-opening polymerization of lactides and caprolactones, which are essential for creating biodegradable polymers for drug delivery systems .
Industry: Industrially, it serves as a lubricant additive and desiccant. It is also used in the production of high-quality films for microelectronics .
Mécanisme D'action
The mechanism by which bismuth 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a catalyst by coordinating with the monomers and facilitating their polymerization . The molecular targets include the carbonyl groups of the monomers, and the pathways involved are typically nucleophilic attack and ring-opening mechanisms .
Comparaison Avec Des Composés Similaires
- Bismuth 2,2-dimethyloctanoate
- Cerium 2-ethylhexanoate
Comparison: Bismuth 2-ethylhexanoate is unique due to its nontoxic nature and its effectiveness as a catalyst in polymerization reactions . Compared to cerium 2-ethylhexanoate, bismuth 2-ethylhexanoate has a more established use in biomedical applications . Bismuth 2,2-dimethyloctanoate, on the other hand, shares similar catalytic properties but differs in its structural configuration .
Propriétés
Formule moléculaire |
C24H45BiO6 |
|---|---|
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
bis(2-ethylhexanoyloxy)bismuthanyl 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
NUMHJBONQMZPBW-UHFFFAOYSA-K |
SMILES canonique |
CCCCC(CC)C(=O)O[Bi](OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



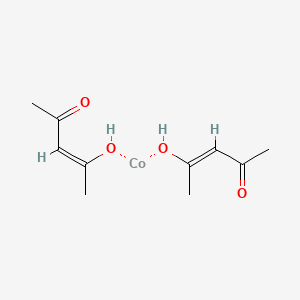
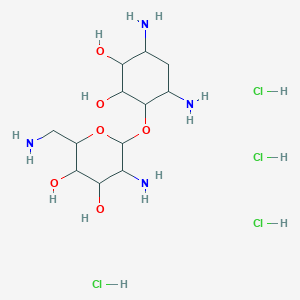
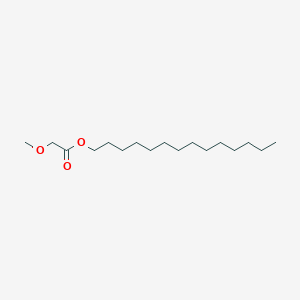
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
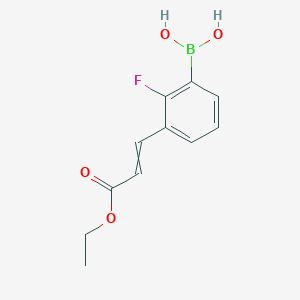

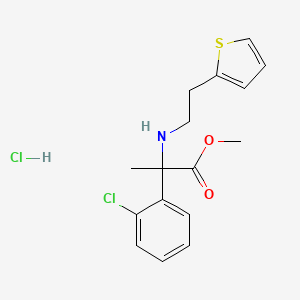

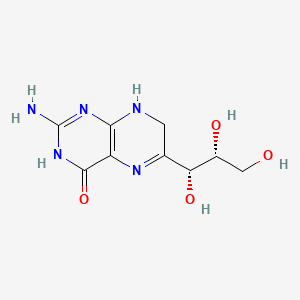
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
